Cas no 139217-73-5 (sodium quinoline-2-sulfinate)

ナトリウムキノリン-2-スルフィネートは、有機合成化学において重要な中間体として利用される化合物です。キノリン骨格にスルフィネート基が結合した構造を持ち、求核性や反応性に優れています。特にパラジウム触媒を用いるクロスカップリング反応や、各種置換反応における効果的な試薬としての応用が可能です。水溶性が良好なため、反応溶媒の選択肢が広がる利点があります。また、比較的安定な性質を有し、取り扱いが容易である点も特徴です。医薬品中間体や機能性材料の合成において有用な化合物です。

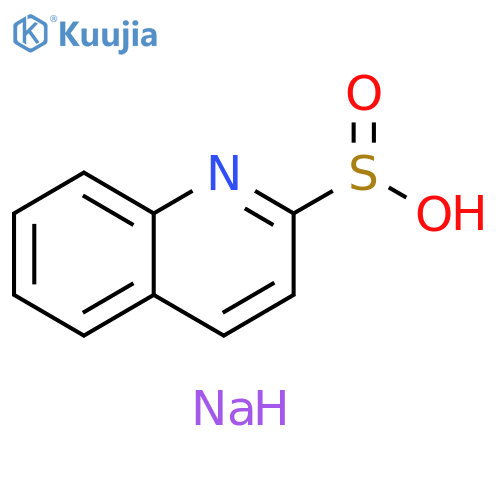

sodium quinoline-2-sulfinate structure

商品名:sodium quinoline-2-sulfinate

CAS番号:139217-73-5

MF:C9H8NNaO2S

メガワット:217.220091819763

CID:1263491

sodium quinoline-2-sulfinate 化学的及び物理的性質

名前と識別子

-

- 2-Quinolinesulfinic acid, sodium salt

- sodium quinoline-2-sulfinate

-

- インチ: 1S/C9H7NO2S.Na.H/c11-13(12)9-6-5-7-3-1-2-4-8(7)10-9;;/h1-6H,(H,11,12);;

- InChIKey: MCPREVAKPDWOKC-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC2=CC=CC=C2N=1)(O)=O.[NaH]

sodium quinoline-2-sulfinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-724696-10.0g |

sodium quinoline-2-sulfinate |

139217-73-5 | 10g |

$5405.0 | 2023-05-26 | ||

| Enamine | EN300-724696-0.5g |

sodium quinoline-2-sulfinate |

139217-73-5 | 0.5g |

$1207.0 | 2023-05-26 | ||

| Enamine | EN300-724696-0.1g |

sodium quinoline-2-sulfinate |

139217-73-5 | 0.1g |

$1106.0 | 2023-05-26 | ||

| Enamine | EN300-724696-2.5g |

sodium quinoline-2-sulfinate |

139217-73-5 | 2.5g |

$2464.0 | 2023-05-26 | ||

| Enamine | EN300-724696-0.25g |

sodium quinoline-2-sulfinate |

139217-73-5 | 0.25g |

$1156.0 | 2023-05-26 | ||

| Enamine | EN300-724696-1.0g |

sodium quinoline-2-sulfinate |

139217-73-5 | 1g |

$1256.0 | 2023-05-26 | ||

| Enamine | EN300-724696-5.0g |

sodium quinoline-2-sulfinate |

139217-73-5 | 5g |

$3645.0 | 2023-05-26 | ||

| Enamine | EN300-724696-0.05g |

sodium quinoline-2-sulfinate |

139217-73-5 | 0.05g |

$1056.0 | 2023-05-26 |

sodium quinoline-2-sulfinate 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

139217-73-5 (sodium quinoline-2-sulfinate) 関連製品

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 4770-00-7(3-cyano-4-nitroindole)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

推奨される供給者

atkchemica

(CAS:139217-73-5)sodium quinoline-2-sulfinate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ